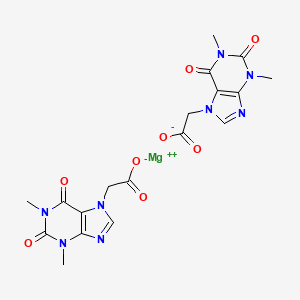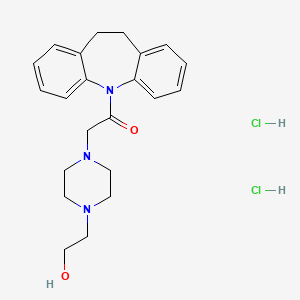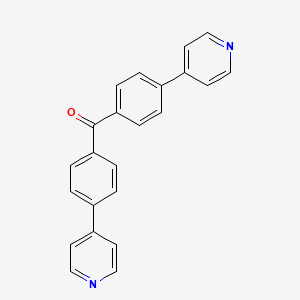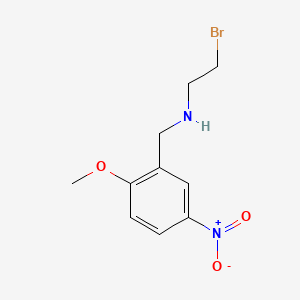
4-ethoxy-1-ethyl-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-1-ethyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone typically involves the condensation of ethyl acetoacetate with urea or its derivatives under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-1-ethyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ethoxy or ethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Dihydropyrimidinones.
Substitution: Substituted pyrimidinones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
4-ethoxy-2(1H)-pyrimidinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-ethyl-2(1H)-pyrimidinone: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
4-methoxy-1-ethyl-2(1H)-pyrimidinone: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its chemical properties.
Uniqueness
4-ethoxy-1-ethyl-2(1H)-pyrimidinone is unique due to the presence of both ethoxy and ethyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-ethoxy-1-ethylpyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-5-7(12-4-2)9-8(10)11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
QPQWVHXVXYEPKS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=NC1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



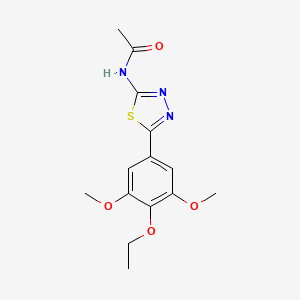

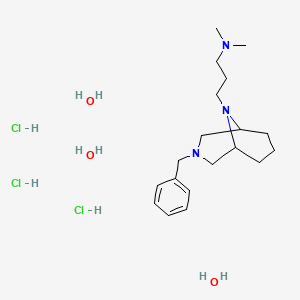
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)


